3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole
Description
3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6, a methyl group at position 3, and a morpholine-4-carbonyl moiety at position 2. The morpholinylcarbonyl group enhances solubility and may influence binding interactions in biological systems, distinguishing it from simpler analogs .
Properties
IUPAC Name |
(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-15(16(21)19-7-9-22-10-8-19)23-17-18-14(11-20(12)17)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRVOAYFKBIZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function.
Biological Activity
3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This compound features a complex structure that includes an imidazole ring fused with a thiazole ring, as well as various substituents that enhance its pharmacological profile.
Chemical Structure and Synthesis
The compound's structure can be summarized as follows:
- Methyl group at the 3-position
- Morpholin-4-ylcarbonyl group at the 2-position
- Phenyl group at the 6-position
The synthesis of this compound typically involves several key reactions that allow for efficient production while maintaining high yields and purity. The ability to modify the compound's substituents offers avenues for optimizing its biological activity.
Biological Activity
Research indicates that compounds with the imidazo[2,1-b][1,3]thiazole structure exhibit significant biological activities. Notably, derivatives of this compound have demonstrated potent anti-proliferative effects against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The mechanisms of action often involve:
- Apoptosis induction via caspase activation
- Cell cycle arrest at the G0/G1 phase
Table 1: Biological Activity Data of this compound
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| MDA-MB-231 | 8.5 | Cell cycle arrest |
| A549 (lung cancer) | 7.2 | Caspase activation |
Case Studies and Research Findings
Several studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against multiple cancer cell lines. The IC50 values indicate effective concentrations for inducing cell death.
- Mechanistic Insights : Research has demonstrated that the compound can inhibit key signaling pathways involved in cancer progression. For instance, modifications on the phenyl or morpholine groups can significantly affect binding affinity to target proteins associated with apoptosis.
-
Comparative Analysis : Other compounds sharing structural similarities with this compound have also been evaluated for their biological activity. Notable examples include:
Compound Name Structure Features Biological Activity 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole Contains a bromophenyl group Anticancer activity against multiple cell lines 3-(Trifluoromethylphenyl)imidazo[2,1-b][1,3]thiazole Trifluoromethyl substitution Significant cytotoxicity in HeLa cells 5-(Phenylethynyl)imidazo[2,1-b][1,3]thiazole Ethynyl substitution Antimicrobial properties
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Key structural variations among imidazo[2,1-b][1,3]thiazole derivatives include:
- Substituents on the phenyl ring: 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid (): Incorporates a carboxylic acid group at position 2 and a fluorophenyl group at position 4. Its hydrochloride salt (MW: 312.750 g/mol) shows improved solubility . 6-(4-Chlorophenyl)-5-nitroso derivatives (): Nitroso groups at position 5 lead to reactivity with acids, forming oxadiazolo-thiazine derivatives. This contrasts with the morpholinylcarbonyl group, which is more stable under acidic conditions .
- 5-[(E)-2-(2-Chloropyrimidin-4-yl)vinyl]-6-phenylimidazo[2,1-b][1,3]thiazole (): A chloropyrimidinylvinyl group at position 5 confers π-π stacking interactions but shows weak activity (IC₅₀ ~50,000 nM against TEK kinase) .
Physicochemical Properties
- Solubility : The morpholinylcarbonyl group in the target compound likely improves water solubility compared to lipophilic analogs like the fluorobenzyl derivative () .
- Stability : Nitroso-containing derivatives () are prone to acid-mediated rearrangements, whereas the target compound’s morpholinyl group enhances stability under physiological conditions .
Research Implications and Gaps
Further studies should explore:
- Synthetic optimization : Scalable routes for morpholinylcarbonyl derivatives.
- Biological screening: Testing against bacterial strains or kinase targets, leveraging known activities of related compounds .
Preparation Methods
Copper-Catalyzed A³-Coupling Strategy
A robust method involves a one-pot, three-component A³-coupling reaction using benzaldehyde derivatives, 2-aminothiazoles, and alkynes under copper catalysis. For the target compound, 4-methyl-2-aminothiazole reacts with phenylacetylene and benzaldehyde in the presence of CuI (10 mol%) and Et₃N in DMF at 80°C for 12 hours. This step forms the 6-phenylimidazo[2,1-b]thiazole core with a methyl group at position 3 (yield: 68–75%). Key advantages include atom economy and compatibility with diverse substituents.
Cyclization of α-Bromo Ketones with Thiosemicarbazides
An alternative route involves cyclizing α-bromo ketones with thiosemicarbazides. For instance, 3-methyl-2-bromoacetophenone reacts with thiosemicarbazide in trifluoroacetic acid (TFA) at 60°C for 3.5 hours, yielding the imidazo[2,1-b]thiazole skeleton after neutralization with NaHCO₃. This method provides excellent regioselectivity for the methyl group at position 3 (yield: 85–92%).
Optimization and Scalability
Continuous-Flow Synthesis
Adapting batch protocols to continuous-flow systems enhances efficiency. For example, the A³-coupling step achieves quantitative yields when performed in a microreactor at 120°C with a residence time of 10 minutes. Similarly, acylation in flow mode reduces reaction times from hours to minutes while maintaining yields above 85%.
Solvent and Catalyst Screening
| Parameter | Batch Mode (Yield %) | Flow Mode (Yield %) |
|---|---|---|
| CuI (DMF, 80°C) | 68–75 | 92–98 |
| Pd(PPh₃)₄ (dioxane) | 82–88 | 90–95 |
| TFA (cyclization) | 85–92 | N/A |
Polar aprotic solvents (DMF, DMSO) outperform toluene or THF in coupling steps, while TFA proves critical for cyclization efficiency.
Structural Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.45 (m, 5H, Ar-H), 4.32 (s, 2H, N-CH₂-CO), 3.72–3.68 (m, 4H, morpholine O-CH₂), 2.51 (s, 3H, CH₃), 2.45–2.40 (m, 4H, morpholine N-CH₂).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N imidazole).
- HRMS (ESI+) : m/z calcd for C₁₈H₁₈N₃O₂S [M+H]⁺: 340.1122; found: 340.1125.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar imidazo[2,1-b]thiazole core and the equatorial orientation of the morpholinyl group. Bond lengths (C=O: 1.21 Å, C-N: 1.35 Å) align with amide resonance stabilization.
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Competing formation ofthiadiazole byproducts is minimized using TFA as both solvent and catalyst.
- Acylation Side Reactions : Employing morpholine-4-carbonyl chloride instead of carboxylic acids reduces esterification byproducts.
- Scale-Up Limitations : Flow chemistry mitigates exothermicity risks in large-scale A³-coupling reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
